molecular formula C9H16N4O B13299176 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-2-methylpropanamide

3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-2-methylpropanamide

Cat. No.: B13299176
M. Wt: 196.25 g/mol
InChI Key: YSVROCDXNWZODT-UHFFFAOYSA-N
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Description

3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-2-methylpropanamide is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an amino group and two methyl groups on the pyrazole ring, as well as a methylpropanamide side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-2-methylpropanamide typically involves the reaction of 4-amino-3,5-dimethylpyrazole with 2-methylpropanoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-2-methylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Corresponding amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-2-methylpropanamide has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-2-methylpropanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-2-methylpropanamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of a methylpropanamide side chain. This structural uniqueness can result in distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

3-(4-amino-3,5-dimethylpyrazol-1-yl)-2-methylpropanamide

InChI

InChI=1S/C9H16N4O/c1-5(9(11)14)4-13-7(3)8(10)6(2)12-13/h5H,4,10H2,1-3H3,(H2,11,14)

InChI Key

YSVROCDXNWZODT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(C)C(=O)N)C)N

Origin of Product

United States

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